methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-4-phenyl-2-pentenoate
- Methyl 4,4-dimethyl-2-pentynoate
- Methyl 2-isopropyl-4-pentenoate
Uniqueness
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a phenyl group
Properties
IUPAC Name |
methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-4-5-6-17-7-12-19(13-8-17)20-14-9-18(10-15-20)11-16-21(22)23-2/h9-11,14-17,19H,3-8,12-13H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXGIXSKNISBL-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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